![molecular formula C9H16INO3 B6307513 t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate CAS No. 1801708-43-9](/img/structure/B6307513.png)

t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

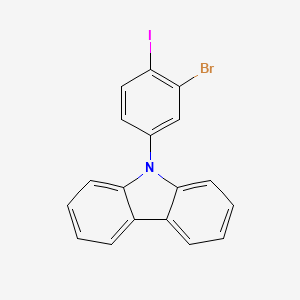

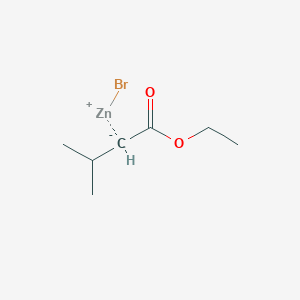

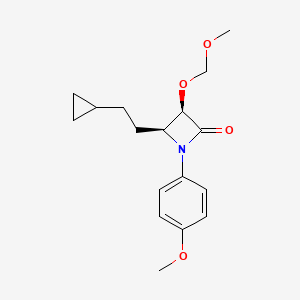

T-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is a chemical compound with the formula C9H16INO3 and a molecular weight of 313.135 g/mol . It is used for scientific research and development .

Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times . The method avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (CONH2) attached to a t-butyl group (C(CH3)3) and a 3-(iodomethyl)oxetane group .Aplicaciones Científicas De Investigación

1. Atmospheric CO2 Fixation

t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is used in the cyclizative atmospheric CO2 fixation process with unsaturated amines. This process is efficient in creating cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

2. Synthesis of β-lactam Antibiotics Analogues

The compound is involved in the total synthesis of analogues of β-lactam antibiotics. The synthesis process includes transformation and reaction sequences that contribute to the formation of significant intermediates in antibiotic production (Pant, Stoodley, Whiting, & Williams, 1989).

3. Electrophilic Substitution in Carbamate Derivatives

It plays a role in electrophilic substitution reactions, particularly in carbamate derivatives of aminothiophenes, indicating its versatility in chemical synthesis and modification processes (Brunett & McCarthy, 1968).

4. Synthesis of tert-Butyl Carbamates

The compound is used in the synthesis of tert-butyl carbamates from various precursors, showcasing its role in producing a range of carbamate derivatives (Chandrasekhar, Babu, & Reddy, 2003).

5. Photocatalyzed Amination of o-Hydroxyarylenaminones

It is instrumental in the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing new pathways for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

6. Single-Step Conversion to Carbamates

The compound facilitates the efficient, high-yield conversion of certain amines to t-butyl carbamates, highlighting its utility in carbamate synthesis processes (Chandrasekhar, Babu, & Reddy, 2003).

7. Building Blocks for Isocyanate-Free Polyurethane/Urea

It is investigated as a monomer for polymerizations, particularly for creating polyureas and polyurethanes with high molecular weights, demonstrating its importance in polymer chemistry (Ma, Zhang, Sablong, Koning, & van Benthem, 2018).

8. Barrier to Carbamate C–N Rotation

The compound is used to study the barrier to C–N bond rotation in carbamates, providing insights into the structural dynamics of these molecules (Smith, Goodenough-Lashua, D'souza, Norton, Schmidt, & Tung, 2004).

9. Catalytic Oxetane to Carbamate Conversions

It is involved in catalytic conversions of oxetanes to carbamates, showcasing its role in facilitating environmentally benign and efficient synthetic routes (Guo, Laserna, Rintjema, & Kleij, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCQSTOERWLWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)